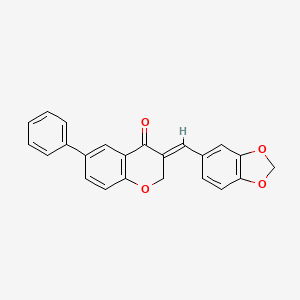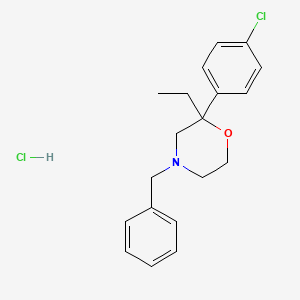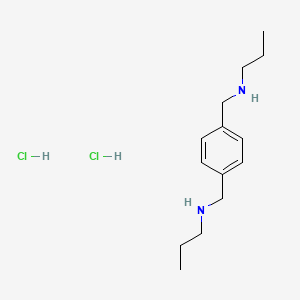
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two n-propylaminomethyl groups attached to a benzene ring at the 1 and 4 positions, with two hydrochloride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(n-propylaminomethyl)benzene dihydrochloride typically involves the reaction of 1,4-bis(chloromethyl)benzene with n-propylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(n-propylaminomethyl)benzene dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(aminomethyl)benzene: Similar structure but with aminomethyl groups instead of n-propylaminomethyl groups.
1,4-Bis(dimethylaminomethyl)benzene: Contains dimethylaminomethyl groups instead of n-propylaminomethyl groups.
1,4-Bis(ethylaminomethyl)benzene: Features ethylaminomethyl groups instead of n-propylaminomethyl groups.
Uniqueness
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride is unique due to the presence of n-propylaminomethyl groups, which can impart different chemical and physical properties compared to its analogs
Propiedades
Número CAS |
93865-87-3 |
|---|---|
Fórmula molecular |
C14H26Cl2N2 |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
N-[[4-(propylaminomethyl)phenyl]methyl]propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C14H24N2.2ClH/c1-3-9-15-11-13-5-7-14(8-6-13)12-16-10-4-2;;/h5-8,15-16H,3-4,9-12H2,1-2H3;2*1H |
Clave InChI |
PIECLIRSHKQCIG-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC1=CC=C(C=C1)CNCCC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


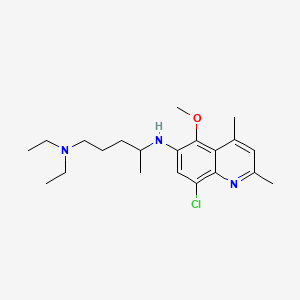
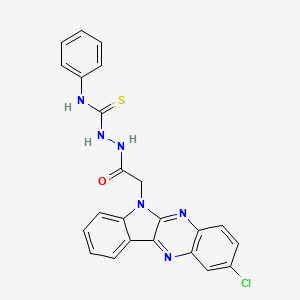

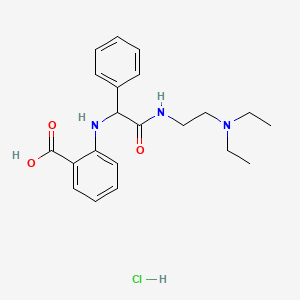
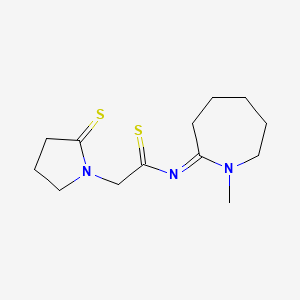
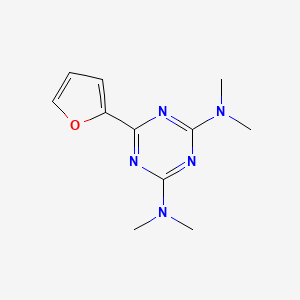
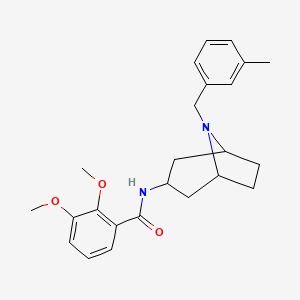
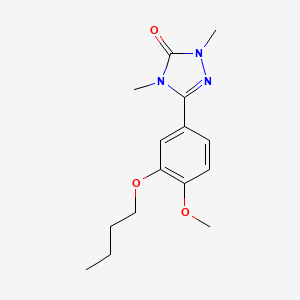
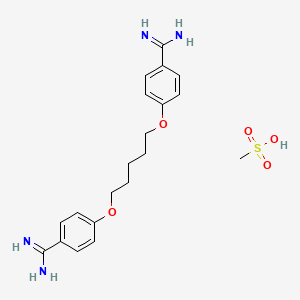
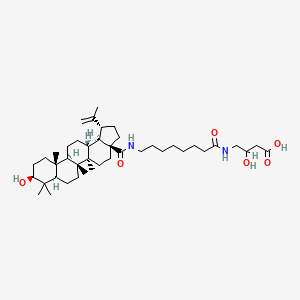
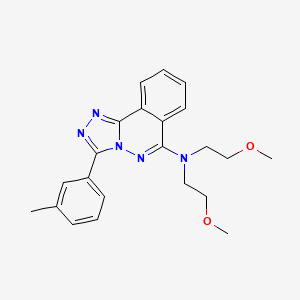
![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)
